molecular formula C18H18F3N3O2 B2963574 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034386-80-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2963574
CAS No.: 2034386-80-4
M. Wt: 365.356
InChI Key: YXZLNDRAUPVHBF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18F3N3O2 and its molecular weight is 365.356. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)14-3-1-2-12(10-14)11-16(25)22-8-9-24-17(26)7-6-15(23-24)13-4-5-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZLNDRAUPVHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a pyridazinone core and is characterized by the presence of cyclopropyl and trifluoromethyl substituents. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which are critical for its pharmacological properties. The unique structural arrangement contributes to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various physiological pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with inflammation and cell proliferation, particularly through the modulation of the cyclooxygenase (COX) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
  • Cell Cycle Arrest : It induces G1 cell cycle arrest in cancer cells, leading to apoptosis, which suggests its potential use as an antitumor agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Details
Antitumor Activity Induces apoptosis and G1 cell cycle arrest in various cancer cell lines .
Enzyme Inhibition Targets COX and NF-κB pathways, potentially reducing inflammation .
Selectivity Demonstrates selectivity against specific cancer cell lines while sparing normal cells .
In Vivo Efficacy Shows promising results in mouse xenograft models, suppressing tumor growth effectively .

Case Studies and Research Findings

Recent studies have explored the compound's effects on different cancer types:

  • Acute Myeloid Leukemia (AML) : In vitro studies indicated that the compound exhibits potent antiproliferative effects against FLT3-ITD-positive AML cells. It achieves selectivity over wild-type FLT3, showing a therapeutic window that favors its use in targeted therapies .
  • Mechanistic Insights : Research has demonstrated that the compound disrupts critical signaling pathways involved in tumor survival and proliferation, providing insights into its mechanism of action at the molecular level .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.